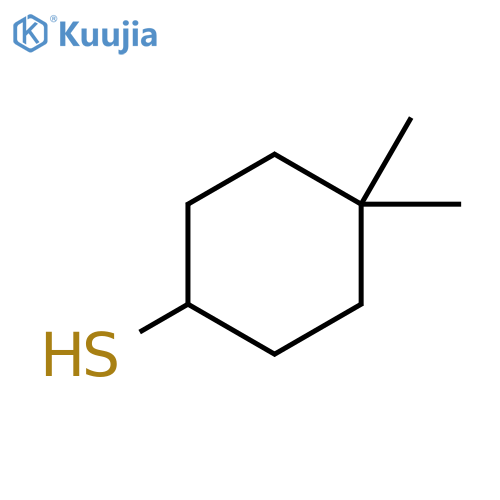Cas no 1343854-36-3 (4,4-dimethylcyclohexane-1-thiol)
4,4-ジメチルシクロヘキサン-1-チオールは、環状構造にチオール基(-SH)を有する有機硫黄化合物です。分子式C8H16Sで表され、4位に2つのメチル基が結合したシクロヘキサン骨格が特徴です。チオール基の高い反応性を活かし、有機合成中間体として有用で、特に求核置換反応や酸化反応における応用が期待されます。立体障害の影響を受けにくい構造を持つため、反応選択性の向上が可能です。また、揮発性が低く、取り扱い性に優れる点も利点です。香料や医薬品原料などの分野での利用が検討されています。

1343854-36-3 structure
商品名:4,4-dimethylcyclohexane-1-thiol
4,4-dimethylcyclohexane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 4,4-dimethylcyclohexane-1-thiol
- Cyclohexanethiol, 4,4-dimethyl-
-
- インチ: 1S/C8H16S/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3
- InChIKey: XCIOVAHUARRXGL-UHFFFAOYSA-N
- ほほえんだ: C1(S)CCC(C)(C)CC1
計算された属性
- せいみつぶんしりょう: 144.09727168g/mol
- どういたいしつりょう: 144.09727168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 86.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 0.91±0.1 g/cm3(Predicted)
- ふってん: 180.2±9.0 °C(Predicted)
- 酸性度係数(pKa): 10.98±0.40(Predicted)
4,4-dimethylcyclohexane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-172638-0.05g |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 0.05g |
$202.0 | 2023-09-20 | |
| Enamine | EN300-172638-0.1g |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 0.1g |
$301.0 | 2023-09-20 | |
| Enamine | EN300-172638-1.0g |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 1g |
$0.0 | 2023-06-07 | |
| 1PlusChem | 1P01B24F-50mg |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 50mg |
$303.00 | 2023-12-22 | |
| 1PlusChem | 1P01B24F-1g |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 1g |
$1139.00 | 2023-12-22 | |
| Enamine | EN300-172638-1g |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 1g |
$871.0 | 2023-09-20 | |
| 1PlusChem | 1P01B24F-250mg |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 250mg |
$595.00 | 2023-12-22 | |
| 1PlusChem | 1P01B24F-500mg |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 500mg |
$902.00 | 2023-12-22 | |
| 1PlusChem | 1P01B24F-2.5g |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 2.5g |
$2172.00 | 2023-12-22 | |
| 1PlusChem | 1P01B24F-5g |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 5g |
$3183.00 | 2023-12-22 |
4,4-dimethylcyclohexane-1-thiol 関連文献
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
1343854-36-3 (4,4-dimethylcyclohexane-1-thiol) 関連製品
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
